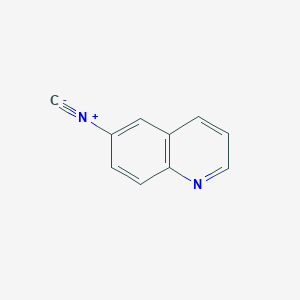

6-Isocyanoquinoline

CAS No.:

Cat. No.: VC13430991

Molecular Formula: C10H6N2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6N2 |

|---|---|

| Molecular Weight | 154.17 g/mol |

| IUPAC Name | 6-isocyanoquinoline |

| Standard InChI | InChI=1S/C10H6N2/c1-11-9-4-5-10-8(7-9)3-2-6-12-10/h2-7H |

| Standard InChI Key | IORFHDJFIDMFQH-UHFFFAOYSA-N |

| SMILES | [C-]#[N+]C1=CC2=C(C=C1)N=CC=C2 |

| Canonical SMILES | [C-]#[N+]C1=CC2=C(C=C1)N=CC=C2 |

Introduction

Structural and Molecular Characteristics

Core Structure and Nomenclature

6-Isocyanoquinoline (C₁₀H₆N₂) consists of a bicyclic quinoline system (a benzene ring fused to a pyridine ring) with an isocyano substituent at the sixth carbon (Figure 1). The isocyano group’s electron-withdrawing nature and linear geometry significantly influence the compound’s electronic structure and reactivity. Unlike its aminoquinoline analogs (e.g., 6-aminoquinoline), the isocyano group introduces unique nucleophilic and electrophilic sites, enabling participation in multicomponent reactions and metal coordination .

Table 1: Key Molecular Properties of 6-Isocyanoquinoline

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₆N₂ |

| Molecular Weight | 154.17 g/mol |

| CAS Registry Number | Not explicitly reported |

| IUPAC Name | 6-Isocyanoquinoline |

| SMILES | [C-]#[N+]C1=CC2=C(C=CC=C2)N=C1 |

Synthesis and Functionalization

Traditional Synthesis Routes

While no explicit protocols for 6-isocyanoquinoline are documented, synthetic strategies for isocyanoquinolines generally involve:

-

Isocyanide Formation: Conversion of amine precursors (e.g., 6-aminoquinoline) via dehydration of formamide derivatives using phosphoryl chloride (POCl₃) or similar reagents.

-

Continuous-Flow Methods: Adapted from thiourea synthesis techniques, where isocyanides react with sulfur and amines under controlled flow conditions. This approach minimizes side reactions and improves yield scalability .

Example Reaction Scheme:

Challenges in Isomer-Specific Synthesis

Chemical Reactivity and Applications

Reactivity in Multicomponent Reactions

Isocyanoquinolines are pivotal in Ugi and Passerini reactions, where they act as nucleophiles. For example, 3-isocyanoquinoline participates in thiourea formation with amines and sulfur under continuous-flow conditions . By analogy, 6-isocyanoquinoline could facilitate similar reactions, yielding heterocyclic scaffolds with applications in drug discovery.

Key Reaction:

| Compound | pKa | Lysosomotropic Ratio | Key Application |

|---|---|---|---|

| 6-Aminoquinoline | ~5.6 | Not reported | Prodrug imaging agents |

| 3-Isocyanoquinoline | N/A | N/A | Multicomponent reactions |

| 6-Isocyanoquinoline | Inferred | Theoretical | Metal coordination |

Research Gaps and Future Directions

Unexplored Reactivity Patterns

The electrophilicity of the isocyano group in 6-isocyanoquinoline remains underexplored. Studies could investigate its participation in cycloadditions or as a ligand in catalysis. For instance, gold(I)-isocyano complexes are known for their luminescent properties, offering avenues in materials science .

Biological Activity Profiling

No direct toxicity or efficacy data exist for 6-isocyanoquinoline. In vitro assays using cancer cell lines (e.g., HeLa, MCF-7) could evaluate its cytotoxicity and lysosomotropic potential, building on precedents from aminoquinoline probes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume